

Application Note: Comprehensive Characterization of 4-Bromo-2-methylquinoline

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Compound of Interest

Compound Name: 4-Bromo-2-methylquinoline

Cat. No.: B1283842

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Introduction

4-Bromo-2-methylquinoline is a critical heterocyclic building block in synthetic organic chemistry, finding applications in the development of novel pharmaceutical agents and functional materials.[1] Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds. The precise structural elucidation and purity assessment of **4-Bromo-2-methylquinoline** are paramount to ensure the reliability and reproducibility of downstream applications, particularly in drug discovery and development where even minor impurities can lead to significant alterations in biological activity and toxicity.

This comprehensive guide provides a detailed overview of the essential analytical techniques for the thorough characterization of **4-Bromo-2-methylquinoline**. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this key intermediate. We will delve into the practical and theoretical aspects of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatographic techniques (HPLC and GC-MS), and Elemental Analysis.

Physicochemical Properties

A preliminary characterization of **4-Bromo-2-methylquinoline** involves the determination of its basic physical properties. These constants serve as an initial, albeit not definitive, indicator of sample purity.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[2][3]
Molecular Weight	222.08 g/mol	[2][4]
Appearance	Solid	[3]
Melting Point	81-81.5 °C	[2]

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[5] For **4-Bromo-2-methylquinoline**, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Core Principle & Rationale

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of a bromine atom in **4-Bromo-2-methylquinoline** results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This leads to two molecular ion peaks, $[M]^+$ and $[M+2]^+$, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[6][8]

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like **4-Bromo-2-methylquinoline**. [9][10]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. [11]

Protocol:

- Sample Preparation: Dissolve a small amount of **4-Bromo-2-methylquinoline** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness) is suitable.[11]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.[9]
 - Hold at 280 °C for 5 minutes.[9][11]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Mass Range: m/z 50-300.[11]
 - Scan Speed: 2 scans/sec.[11]

Expected Results:

- Molecular Ion (M^+): A pair of peaks at m/z 221 and 223, corresponding to $[C_{10}H_8^{79}BrN]^+$ and $[C_{10}H_8^{81}BrN]^+$, with approximately equal intensity.
- Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of HCN, and for this compound, the loss of the bromine radical or HBr. The methyl group can also be lost.

Caption: Workflow for GC-MS analysis of **4-Bromo-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure confirmation.^[12] Both ^1H and ^{13}C NMR are essential.

Core Principle & Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the connectivity of atoms. The number of signals, their splitting patterns (multiplicity), and their integration values in ^1H NMR, along with the chemical shifts in ^{13}C NMR, allow for the complete assignment of the molecule's structure.

Experimental Protocol: ^1H and ^{13}C NMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-methylquinoline** in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.

Expected Spectral Data (in CDCl₃): Based on the structure of **4-Bromo-2-methylquinoline** and data from similar quinoline derivatives, the following approximate chemical shifts are expected:[12][13]

Assignment	¹ H Chemical Shift (ppm)	Multiplicity	¹³ C Chemical Shift (ppm)
-CH ₃	~2.7	s	~25
H-3	~7.4	s	~122
Aromatic H	~7.5 - 8.2	m	~125-130 (CH), ~147 (C-N), ~158 (C-Br)

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.

Chromatographic Techniques: Purity Assessment

Chromatographic methods are the cornerstone for determining the purity of a compound by separating it from any impurities.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds.

Core Principle & Rationale

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[9] For a moderately polar compound like **4-Bromo-2-methylquinoline**, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

Protocol:

- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[9]

Filter the solution through a 0.45 μm syringe filter.

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).[9][11]
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[11][15]
 - Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[11]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV detection at 254 nm.

Expected Results: A single major peak corresponding to **4-Bromo-2-methylquinoline** should be observed. The area of this peak relative to the total area of all peaks in the chromatogram provides a measure of the compound's purity.

Caption: Workflow for HPLC purity analysis.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.

Core Principle & Rationale

A small, precisely weighed amount of the sample is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO_2 , H_2O , and N_2) are separated and quantified by a detector. The measured percentages are then compared to the theoretical values calculated from the molecular formula.[16]

Protocol:

- Instrumentation: A CHN elemental analyzer.[16]
- Analysis: A small amount of the sample (typically 1-3 mg) is accurately weighed and placed into a tin or silver capsule. The sample is then introduced into the combustion furnace.

Expected Results: The experimentally determined percentages of C, H, and N should be within $\pm 0.4\%$ of the theoretical values for the molecular formula $C_{10}H_8BrN$.

Element	Theoretical %
Carbon	54.08%
Hydrogen	3.63%
Nitrogen	6.31%

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of **4-Bromo-2-methylquinoline**. A combination of mass spectrometry for molecular weight confirmation, NMR spectroscopy for definitive structural elucidation, chromatography for purity assessment, and elemental analysis for empirical formula verification is essential for ensuring the quality and integrity of this important chemical intermediate. The application of these techniques will empower researchers to proceed with confidence in their synthetic and drug development endeavors.

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